ethyl {3-[2-(4-tert-butylphenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate
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Overview
Description
ETHYL 2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 4-tert-butylphenol in the presence of a suitable base.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
ETHYL 2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL (4-TERT-BUTYLPHENOXY)ACETATE: Shares the phenoxyethyl group but lacks the benzodiazole core.
ETHYL 2-((4-TERT-BUTYLPHENOXY)ACETYL)AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE: Contains a thiophene ring instead of the benzodiazole core.
Uniqueness
ETHYL 2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its combination of a benzodiazole core with a phenoxyethyl group, providing distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H29N3O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 2-[3-[2-(4-tert-butylphenoxy)ethyl]-2-iminobenzimidazol-1-yl]acetate |
InChI |
InChI=1S/C23H29N3O3/c1-5-28-21(27)16-26-20-9-7-6-8-19(20)25(22(26)24)14-15-29-18-12-10-17(11-13-18)23(2,3)4/h6-13,24H,5,14-16H2,1-4H3 |
InChI Key |
SLMLUOYVRDSZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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